ETHYL-5-(2-CHLOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE
Overview
Description
ETHYL-5-(2-CHLOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a 2-chlorophenyl group at the 5-position of the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions. This reaction yields ester-functionalized isoxazoles in quantitative yields .
Industrial Production Methods: Industrial production methods for this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods often employ eco-friendly catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: ETHYL-5-(2-CHLOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like oxone in water medium.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrazine hydrate.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group.
Common Reagents and Conditions:
Oxidation: Oxone (2KHSO5-KHSO4-K2SO4) in water medium.
Reduction: Hydrazine hydrate in refluxing methanolic conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized isoxazole derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
ETHYL-5-(2-CHLOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes and receptors involved in various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
ETHYL-5-(2-CHLOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
- Ethyl 5-(4-chlorophenyl)isoxazole-4-carboxylate
- Ethyl 5-(2,4-dichlorophenyl)isoxazole-4-carboxylate
- Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate
Uniqueness: The uniqueness of ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group at the 5-position and the ethyl ester group at the 4-position of the isoxazole ring can impart distinct properties compared to other isoxazole derivatives .
Properties
IUPAC Name |
ethyl 5-(2-chlorophenyl)-1,2-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)9-7-14-17-11(9)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODUHQUXPZRDRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604792 | |
Record name | Ethyl 5-(2-chlorophenyl)-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76344-89-3 | |
Record name | Ethyl 5-(2-chlorophenyl)-4-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76344-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(2-chlorophenyl)-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.